2-hydroxy-N-(piperidin-1-yl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-hydroxy-N-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)8(12)9-10-5-3-2-4-6-10/h7,11H,2-6H2,1H3,(H,9,12) |
InChI Key |
ZESYDUKYMPKMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 2 Hydroxy N Piperidin 1 Yl Propanamide
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Propanamide Core
Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-hydroxy-N-(piperidin-1-yl)propanamide, the most logical disconnection is at the amide bond, a common and reliable bond-forming strategy.
This primary disconnection (Route A) identifies 2-hydroxypropanoic acid (lactic acid) and N-aminopiperidine as the key synthons. Both of these precursors are readily available. Lactic acid is a commodity chemical available in both racemic and enantiomerically pure forms, which is advantageous for stereoselective synthesis. N-aminopiperidine is also a known compound that can be synthesized or purchased.
An alternative disconnection (Route B) could involve the C-N bond at the α-carbon. This approach is less common for this type of molecule but could theoretically involve the reaction of a 2-halopropanamide with piperidine (B6355638) or a related derivative. However, the amide disconnection is generally more convergent and efficient.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Precursors | Synthetic Strategy |
| Amide Bond (C-N) | 2-hydroxypropanoic acid and N-aminopiperidine | Amidation/Peptide Coupling |
| α-Carbon-Nitrogen Bond | 2-halopropanoyl halide and piperidine | Nucleophilic Substitution |
The focus of subsequent sections will be on the more strategically sound amide bond formation approach.
Classical Organic Synthesis Routes to this compound and its Stereoisomers
The formation of the amide bond between 2-hydroxypropanoic acid and N-aminopiperidine is the cornerstone of the classical synthesis of the target molecule. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures and results in low yields. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
A wide array of coupling reagents has been developed, primarily for peptide synthesis, and these are directly applicable here. sigmaaldrich.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. peptide.combachem.com
Onium Salts: (aminium/uronium and phosphonium salts) like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.comluxembourg-bio.com These reagents are known for their high efficiency and rapid reaction times. bachem.com
The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile being common. A base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. bachem.com
Table 2: Representative Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Common Solvents | Key Features |
| EDC | HOBt | DIPEA | DMF, DCM | Water-soluble byproducts, good for solution-phase. |
| DCC | HOBt | DIPEA | DCM, THF | Insoluble urea byproduct, easy removal by filtration. |
| HATU | None | DIPEA, NMM | DMF | Highly efficient, low racemization. bachem.com |
| PyBOP | None | DIPEA | DMF, DCM | Effective for sterically hindered couplings. |
The 2-hydroxy group in the target molecule introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The synthesis of a single enantiomer is often a critical goal in chemical synthesis.
Chiral Auxiliaries: One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiomerically pure this compound, one could start with a prochiral precursor and introduce the hydroxyl group stereoselectively. A more direct approach, however, is to start with an enantiomerically pure form of lactic acid, which is commercially available. Alternatively, chiral auxiliaries such as Evans oxazolidinones can be used to control the stereochemistry of reactions that form the C-C or C-O bond. sigmaaldrich.com For example, an asymmetric aldol reaction could establish the stereocenter, followed by subsequent functional group manipulations.
Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. nih.gov For instance, the asymmetric reduction of a 2-oxopropanamide precursor could yield the desired 2-hydroxypropanamide. This would require a chiral catalyst, often a transition metal complex with a chiral ligand, and a suitable reducing agent. Another strategy is the asymmetric hydroamidation of an appropriate alkene precursor, which could be catalyzed by transition metals like nickel. researchgate.net
For laboratory-scale synthesis, the optimization of reaction conditions is crucial to maximize yield and purity, simplifying purification. nih.gov Key parameters to consider include the choice of coupling reagent, reaction temperature, concentration, and reaction time. The use of statistical methods like Design of Experiments (DoE) can be a powerful tool for systematically exploring the reaction space and identifying optimal conditions. nih.gov
Purification of the final product is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for achieving good separation of the product from any unreacted starting materials, reagents, and byproducts. Crystallization can also be an effective purification method if the product is a solid.
Table 3: Factors for Optimization of Amide Coupling Reactions
| Parameter | Considerations | Typical Range/Options |
| Coupling Reagent | Reactivity, cost, byproduct removal | EDC, HATU, PyBOP |
| Stoichiometry | Excess of either acid or amine can be used | 1.0 to 1.5 equivalents |
| Solvent | Solubility of reactants, reaction rate | DMF, DCM, ACN |
| Temperature | Reaction rate vs. side reactions/racemization | 0 °C to room temperature |
| Base | pKa, steric hindrance | DIPEA, NMM |
| Reaction Time | Monitored by TLC or LC-MS | 1 to 24 hours |
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. peptide.com The synthesis of this compound can be made more environmentally friendly by considering several factors. xtalks.com
Atom Economy: The ideal synthesis would incorporate all atoms from the starting materials into the final product. Catalytic methods are generally superior to stoichiometric reagents in this regard. mdpi.com
Safer Solvents: Many common solvents in amide synthesis, such as DMF and DCM, are hazardous. biotage.com Replacing these with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key goal. biotage.com In some cases, reactions can be performed in water or under solvent-free conditions. mdpi.comadvancedchemtech.com
Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net
Renewable Feedstocks: Lactic acid, one of the key precursors, can be derived from the fermentation of carbohydrates, making it a renewable feedstock.
Chemoenzymatic and Biocatalytic Pathways for Selective Functionalization and Derivative Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. nih.govmanchester.ac.uk
For the synthesis of this compound, lipases are particularly relevant enzymes. researchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse in low-water environments to catalyze the formation of amide bonds. researchgate.netmdpi.com The enzyme Candida antarctica lipase B (CALB), often in an immobilized form (e.g., Novozym 435), is widely used for this purpose. nih.govnih.gov The reaction can be carried out by direct amidation of 2-hydroxypropanoic acid with N-aminopiperidine or via aminolysis of a 2-hydroxypropanoate ester. researchgate.net
This chemoenzymatic approach offers several advantages:
High Selectivity: The enzyme can selectively acylate the amine in the presence of the hydroxyl group, avoiding the need for protecting groups.
Enantioselectivity: By choosing the appropriate enzyme, it is possible to achieve kinetic resolution of a racemic starting material or to perform a highly enantioselective synthesis. researchgate.net
Mild Conditions: Enzymatic reactions avoid the use of harsh reagents and extreme temperatures. nih.gov
Table 4: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
| Classical Organic Synthesis | Well-established, wide range of reagents. | Often uses stoichiometric and hazardous reagents, may require protecting groups. |
| Green Chemistry Approaches | Reduced environmental impact, safer solvents, energy efficient. peptide.comadvancedchemtech.com | May require more process optimization, greener solvents can be more expensive. biotage.com |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Enzymes can have limited substrate scope, may require specific reaction media. |
Process Chemistry Considerations for Scalable Research Synthesis
A potential synthetic route for This compound could involve the amidation of a lactic acid derivative with N-aminopiperidine. The choice of the lactic acid derivative is a critical first step. While lactic acid itself could be used, activating agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would likely be required to facilitate the amide bond formation. However, for scalable synthesis, the use of such reagents can be problematic due to the formation of urea byproducts that are often difficult to remove, and their relatively high cost.
Table 1: Comparison of Potential Starting Materials for Scalable Synthesis
| Starting Material | Activating Agent/Method | Potential Advantages for Scale-up | Potential Disadvantages for Scale-up |
| Lactic Acid | DCC, EDC | Mild reaction conditions | Urea byproduct formation, cost of reagents |
| Methyl Lactate | Heat | Readily available starting material | Potential for low conversion, equilibrium issues |
| 2-Chloropropionyl chloride | - | High reactivity | Corrosive nature, potential for side reactions |
Optimization of reaction parameters is another cornerstone of process chemistry. For the amidation of methyl lactate with N-aminopiperidine, a solvent screen would be essential to identify a medium that maximizes solubility of reactants and facilitates product isolation. Solvents like toluene, xylenes, or high-boiling point ethers could be considered. Temperature and reaction time would need to be carefully optimized to drive the reaction to completion while minimizing the formation of impurities. The molar ratio of reactants would also be a critical parameter to investigate; using a slight excess of one reactant might be necessary to maximize the conversion of the other, more expensive, starting material.
Purification of the final product on a large scale is a significant challenge. Traditional laboratory-scale purification techniques like flash chromatography are generally not viable for large quantities. Therefore, developing a robust crystallization or distillation procedure would be paramount. The choice of an appropriate solvent system for crystallization is key to obtaining high purity and good recovery of the final product.
From a safety perspective, a thorough risk assessment of all reagents, intermediates, and the final product would be required. The potential for runaway reactions, especially if the amidation is exothermic, would need to be evaluated using techniques like reaction calorimetry. The handling of potentially hazardous reagents, such as acid chlorides, would require appropriate engineering controls.
Finally, the development of in-process analytical methods is crucial for monitoring the progress of the reaction and ensuring the quality of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to track the consumption of starting materials and the formation of This compound , as well as any impurities.
Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy N Piperidin 1 Yl Propanamide
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For a compound like 2-hydroxy-N-(piperidin-1-yl)propanamide, these calculations can reveal insights into its stability, reactivity, and spectroscopic properties.
Electronic Structure and Molecular Orbitals: The electronic structure is fundamentally described by the distribution of electrons within the molecule. The amide bond in this compound is of particular interest. The resonance between the nitrogen lone pair and the carbonyl group influences the planarity and rotational barrier of the N-C(O) bond. Computational studies on N-substituted amides have shown that the degree of resonance can be affected by the nature of the substituents on the nitrogen atom. In this case, the piperidine (B6355638) ring acts as an N-substituent.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For analogous amide structures, the HOMO is often localized on the amide nitrogen and the carbonyl oxygen, while the LUMO is typically centered on the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
Reactivity Prediction: Global and local reactivity descriptors, derived from quantum chemical calculations, can predict the most probable sites for electrophilic and nucleophilic attacks.
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks.
For this compound, the carbonyl oxygen and the hydroxyl group's oxygen would likely be susceptible to electrophilic attack, while the carbonyl carbon would be a prime target for nucleophilic attack.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on amide and hydroxyl groups | Indicates potential for electron donation |
| LUMO Energy | Relatively low, localized on the carbonyl group | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | Moderate | Suggests moderate stability and reactivity |
| Dipole Moment | Significant | Indicates a polar molecule with potential for strong intermolecular interactions |
Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility, the influence of solvent, and interactions with biological targets.
Solvent Effects: The presence of a solvent, particularly water, can significantly influence the conformation and interactions of the molecule. The hydroxyl and amide groups of this compound are capable of forming hydrogen bonds with water molecules. MD simulations in an explicit solvent environment can model these interactions and provide a more realistic representation of the molecule's behavior in a biological context. These simulations can reveal the formation of stable hydration shells around the polar regions of the molecule.
Ligand-Target Interactions: If a potential biological target is known, MD simulations can be used to study the stability of the ligand-target complex. By placing the docked molecule into the binding site of a protein, MD can simulate the dynamic changes in their interaction over time. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, as well as the analysis of hydrogen bonds and hydrophobic contacts, can assess the stability of the binding pose. For instance, MD simulations have been used to confirm the stability of piperidine derivatives within the binding pockets of various enzymes. researchgate.net
Molecular Docking Studies and Virtual Screening Methodologies for Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular Docking: Given the presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and hydroxyl oxygens, piperidine nitrogen), this compound has the potential to interact with a variety of biological targets. Docking studies on similar propanamide-containing molecules have shown their ability to bind to the active sites of enzymes like α-glucosidase. acs.org A typical docking workflow for this compound would involve:
Preparation of the 3D structure of the ligand.
Identification and preparation of the target protein's binding site.
Using a docking algorithm to generate and score different binding poses.
Analysis of the top-scoring poses to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Virtual Screening: The scaffold of this compound can be used in virtual screening campaigns to identify other potentially active compounds from large chemical databases. By using the known interactions of similar molecules, a pharmacophore model can be built and used to filter databases for compounds with a similar 3D arrangement of chemical features.
| Functional Group | Potential Interaction | Potential Amino Acid Partner |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |
| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |
| Piperidine Nitrogen | Hydrogen Bond Acceptor (if unprotonated) | Ser, Thr, Asn, Gln |
| Piperidine Ring | Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Analogs
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized analogs.
For a series of analogs of this compound, a QSAR model could be developed by:
Synthesizing and testing a diverse set of analogs for a specific biological activity.
Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each analog.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. nih.gov
Studies on various piperidine derivatives have successfully employed QSAR to predict activities such as anticancer and insecticidal effects. nih.govtandfonline.com The descriptors found to be important in these models often relate to molecular shape, hydrophobicity, and electronic properties. For analogs of this compound, descriptors related to the substitution pattern on the piperidine ring or modifications to the hydroxypropanamide side chain would likely be significant.
Pharmacophore Modeling and Ligand-Based Drug Design Principles for this compound Scaffold
Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity.
Pharmacophore Modeling: A pharmacophore model for the this compound scaffold could be generated based on a set of known active molecules with similar structures. The key pharmacophoric features would likely include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic feature (the piperidine ring).
A potential hydrogen bond acceptor (the piperidine nitrogen).
This model can then be used as a 3D query to search for new molecules that match these features, a common strategy in ligand-based drug design.
Ligand-Based Drug Design: Starting with the this compound scaffold, new analogs can be designed by modifying its structure to improve potency and selectivity. For example, the piperidine ring could be substituted to explore different hydrophobic pockets in a target's binding site. The stereochemistry of the hydroxyl group and the adjacent methyl group can also be varied to optimize interactions. Computational tools can predict how these modifications will affect the molecule's properties and its fit within a target active site, thus guiding synthetic efforts.
Investigational Biological Activity and Pharmacological Profiling of 2 Hydroxy N Piperidin 1 Yl Propanamide
Preclinical In Vivo Animal Models for Efficacy and Pharmacodynamic Evaluation
Experimental Design and Statistical Considerations for Animal Studies:As no in vivo studies have been conducted, there is no information on experimental designs or statistical analyses related to the efficacy and pharmacodynamics of this compound in animal models.
Without primary research data, any attempt to generate content for the requested article would be speculative and would not adhere to the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive pharmacological profile of 2-hydroxy-N-(piperidin-1-yl)propanamide can be compiled.
Biomarker Identification and Measurement in Preclinical Models
There is no available research that identifies or describes the measurement of specific biomarkers in preclinical models for this compound. The process of biomarker discovery and validation is crucial in drug development to monitor the therapeutic response and to understand the mechanism of action of a new chemical entity. This typically involves studies in cellular and animal models to identify molecular, histological, or physiological indicators that correlate with the compound's activity. Without any published preclinical studies on this compound, no such biomarkers have been reported.
Selectivity and Off-Target Profiling in Research Settings (Excluding Toxicity Screening)
Information regarding the selectivity and off-target profiling of this compound is not present in the current body of scientific literature. Selectivity profiling is a critical step in early-stage drug discovery to determine the specificity of a compound for its intended biological target versus other related and unrelated targets. This helps in predicting potential side effects and understanding the broader pharmacological actions of the compound. Typically, this involves screening the compound against a panel of receptors, enzymes, and ion channels. As no primary biological target or activity has been reported for this compound, data on its selectivity and off-target interactions are unavailable.
Comparative Biological Activity of Stereoisomers and Analogues of this compound
There is no published data on the synthesis, isolation, or comparative biological evaluation of the stereoisomers of this compound. The presence of a stereocenter at the second carbon of the propanamide moiety suggests that this compound can exist as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. However, without any reported biological activity for the racemic mixture or the individual enantiomers, a comparative analysis is not possible.
Similarly, while the broader class of N-substituted piperidines and propanamides encompasses a wide range of biologically active molecules, specific studies on analogues of this compound and their comparative activities have not been described in the scientific literature. Research on structurally related compounds with different substituents on the piperidine (B6355638) or propanamide moieties would be necessary to draw any structure-activity relationships, but such studies focusing on analogues of this specific compound are not currently available.
Mechanism of Action Elucidation for 2 Hydroxy N Piperidin 1 Yl Propanamide at the Molecular and Cellular Level
Target Identification and Validation Strategies
The foundational step in characterizing the mechanism of any bioactive compound is the identification and validation of its molecular targets. For 2-hydroxy-N-(piperidin-1-yl)propanamide, there is currently no published research detailing these critical initial studies.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography, a powerful technique to isolate and identify binding partners of a small molecule from complex biological mixtures, has not been publicly documented for this compound. This method, often coupled with mass spectrometry-based proteomics for the identification of captured proteins, would be instrumental in revealing the direct molecular targets of the compound. Pull-down assays, a common form of affinity chromatography, would involve immobilizing this compound on a solid support to "pull down" its interacting proteins from cell lysates. Subsequent analysis by mass spectrometry would then provide a list of potential protein targets. To date, no such studies have been reported in the scientific literature.
Genetic Manipulation Studies in Cellular Models
Genetic manipulation techniques, such as CRISPR/Cas9 gene editing and RNA interference (RNAi), are pivotal for validating putative drug targets identified through proteomic approaches. These technologies allow for the specific knockdown or knockout of a target gene, enabling researchers to observe whether the absence of the protein product phenocopies or ablates the effects of the compound. A search of existing research databases and scientific publications indicates that no studies utilizing CRISPR/Cas9 or RNAi to investigate the mechanism of action of this compound have been published.
Detailed Analysis of Intracellular Signaling Pathway Modulation
Understanding how a compound affects intracellular signaling pathways is crucial to deciphering its broader cellular effects. For this compound, there is a notable absence of research in this area.
Western Blotting and Immunofluorescence
Western blotting is a standard technique used to detect and quantify the expression levels and post-translational modifications (such as phosphorylation) of specific proteins within a cell. Immunofluorescence allows for the visualization of protein subcellular localization. These methods would be essential to determine if this compound treatment leads to changes in key signaling proteins. However, no published data from Western blotting or immunofluorescence experiments examining the effects of this compound are available.
Quantitative PCR and RNA Sequencing
To assess the impact of this compound on gene expression, quantitative PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a global transcriptomic view are indispensable tools. These techniques would reveal whether the compound alters the transcription of genes involved in specific signaling pathways. A thorough review of the literature reveals no studies that have employed qPCR or RNA-seq to profile the gene expression changes induced by this compound.
Mechanistic Studies on Cellular Processes
The ultimate goal of mechanistic studies is to understand how the molecular interactions of a compound translate into observable cellular phenotypes. The effects of this compound on fundamental cellular processes such as cell cycle progression, migration, differentiation, and autophagy remain uninvestigated in the public domain. Experimental data from assays that measure these processes, such as flow cytometry for cell cycle analysis or wound-healing assays for cell migration, are not available for this compound.
Lack of Available Research Data for this compound
A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data regarding the chemical compound This compound . Consequently, a detailed elucidation of its mechanism of action at the molecular and cellular level, particularly through structural biology approaches as requested, cannot be provided at this time.
Extensive searches for studies employing co-crystallization with target proteins followed by X-ray diffraction analysis, cryo-electron microscopy (Cryo-EM) for large complex structures, or solution-state NMR for protein-ligand interactions involving this compound have yielded no specific results. This indicates that such studies have likely not been conducted, or at least, have not been published in accessible scientific databases.
While the methodologies outlined—X-ray crystallography, Cryo-EM, and NMR spectroscopy—are standard and powerful techniques for elucidating compound-target interactions, their application and the resulting data are specific to the compound and its biological target. Without any published research on this compound, any attempt to describe its interactions using these techniques would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing on the structural biology approaches to elucidate the mechanism of action for this compound cannot be generated due to the absence of the necessary foundational research findings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxy N Piperidin 1 Yl Propanamide Derivatives
Systematic Modification of the Piperidine (B6355638) Ring: Substituent Effects and Conformational Preferences
The piperidine ring is a prevalent scaffold in numerous biologically active compounds, and its conformation, along with the nature and position of its substituents, profoundly impacts molecular interactions. researchgate.net The piperidine ring typically adopts a low-energy chair conformation. nih.govacs.org Substituents on this ring can occupy either an axial or equatorial position, and this preference is governed by a complex interplay of steric, electronic, and solvent effects. researchgate.netresearchgate.net
Introducing substituents at various positions on the piperidine ring of 2-hydroxy-N-(piperidin-1-yl)propanamide can modulate its binding affinity, selectivity, and pharmacokinetic properties. For instance, incorporating small alkyl groups, such as a methyl group, can influence the conformational equilibrium. Studies on related N-acylpiperidines have shown that a 2-methyl substituent can favor an axial orientation due to pseudoallylic strain arising from the partial double-bond character of the amide C-N bond. nih.govacs.org This axial preference can increase the molecule's three-dimensionality, presenting a unique vector for exploring binding site interactions. acs.org
Electron-withdrawing groups, like fluorine, can also significantly alter conformational preferences through hyperconjugation and charge-dipole interactions. researchgate.netresearchgate.net The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in other classes of piperidine derivatives, para-substitution has been found to be preferable to meta-substitution, and the addition of a hydroxyl function can increase inhibitory effects on certain enzymes. nih.gov
Below is an illustrative table detailing potential modifications to the piperidine ring and their predicted effects based on established principles of conformational analysis.
| Position of Substitution | Substituent | Predicted Conformational Preference | Potential Impact on Biological Activity |
| C-2 | Methyl | Axial preference may be enhanced due to A(1,3) strain. nih.govacs.org | May provide a beneficial vector for deeper pocket binding; could introduce steric hindrance. |
| C-3 | Fluoro | Axial preference influenced by hyperconjugation and dipole minimization. researchgate.net | Can alter pKa, lipophilicity, and metabolic stability; may introduce new hydrogen bonding capabilities. |
| C-4 | Hydroxyl | Equatorial preference is generally favored to avoid 1,3-diaxial interactions. | Increases polarity; can act as a hydrogen bond donor/acceptor, potentially forming a key interaction with the target. nih.gov |
| C-4 | Methyl | Strong equatorial preference due to steric bulk. | Can probe for hydrophobic pockets within the binding site; may improve metabolic stability. |
These systematic modifications are crucial for mapping the topology of the target's binding pocket and optimizing ligand engagement.
Derivatization of the Propanamide Core: Impact on Potency, Selectivity, and Biological Activity
Replacing the propanamide group with other acyl moieties (e.g., acetamide, butanamide) can probe the size and nature of the binding pocket. For example, in studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, the propionamide (B166681) group was found to be critical for opioid receptor affinity. nih.gov The amide bond itself is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications that alter its electronic properties or steric environment can have profound effects on target binding.
Furthermore, the nature of the amide substituent is critical. While the parent compound is N-(piperidin-1-yl), studies on related structures like ohmefentanyl, an N-phenylpropanamide derivative, demonstrate that adding an aryl group to the amide nitrogen can lead to extremely potent and selective compounds. nih.gov This suggests that this position can be modified to explore interactions with specific hydrophobic regions of a target protein.
The following table outlines potential derivatizations of the propanamide core and their expected consequences on the molecule's properties.
| Modification Site | Modification Example | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity |
| Propanoyl Chain | Shorten to Acetyl | Decrease lipophilicity, reduce chain flexibility. | May improve solubility but could reduce potency if the binding pocket accommodates a longer chain. |
| Propanoyl Chain | Lengthen to Butyryl | Increase lipophilicity, increase chain flexibility. | May enhance binding through increased van der Waals contacts if a hydrophobic channel exists. |
| Amide Nitrogen | Replace Piperidine with Morpholine | Increase polarity/hydrophilicity. | Could improve pharmacokinetic properties; may alter binding if the piperidine nitrogen is key. |
| Amide Nitrogen | Add Phenyl group (N-phenylpropanamide) | Significantly increase lipophilicity and introduce aromatic interactions. | Could dramatically increase potency and selectivity by accessing new binding domains, as seen in related compounds. nih.gov |
These derivatizations are integral to the lead optimization process, aiming to enhance desired biological activities while minimizing off-target effects. nih.gov
Importance of the 2-hydroxy Group: Role in Target Binding and Overall Activity Profile
The 2-hydroxy group on the propanamide moiety is a pivotal functional group that can exert a profound influence on the molecule's biological activity. hyphadiscovery.com Hydroxyl groups are versatile, capable of acting as both hydrogen bond donors and acceptors, which allows them to form strong, highly directional interactions with biological targets such as enzymes or receptors. researchgate.net The contribution of a hydroxyl group to binding affinity can be substantial, provided the ligand's scaffold allows for a precise spatial fit within the binding site. researchgate.net
In many active molecules, a hydroxyl group serves as a critical anchor, locking the compound into a specific orientation within the binding pocket. hyphadiscovery.com For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide opioid ligands, a hydroxyl substitution on a different part of the molecule led to excellent binding affinities, highlighting the group's importance. nih.gov The presence of the 2-hydroxy group in this compound is expected to play a similar role, potentially forming a key hydrogen bond with an amino acid residue like aspartate, serine, or tyrosine in the target protein. mdpi.com
| Property | Role of the 2-hydroxy Group | Significance |
| Target Binding | Acts as a hydrogen bond donor and acceptor. researchgate.net | Can serve as a critical anchor point, significantly increasing binding affinity and contributing to selectivity. |
| Physicochemical Properties | Increases polarity and aqueous solubility. | Affects the ADME profile, potentially improving bioavailability. nih.gov |
| Molecular Conformation | Can form intramolecular hydrogen bonds and induce conformational preferences (e.g., gauche effect). hyphadiscovery.com | Pre-organizes the ligand into its bioactive conformation, which can enhance binding affinity. |
| Metabolism | Provides a potential site for glucuronidation or other phase II metabolic transformations. | Influences the compound's half-life and clearance pathways. |
The strategic placement of this hydroxyl group is therefore a key element in the design of these derivatives.
Stereochemical Influence on Biological Activity, Potency, and Selectivity of Stereoisomers
The differential activity of stereoisomers is powerfully illustrated in complex derivatives. For example, in the case of ohmefentanyl, a potent analgesic with three chiral centers, the various stereoisomers display extreme differences in analgesic potency. nih.gov One isomer was found to be 13,100 times more potent than morphine, while its antipode was among the least potent of the isomers synthesized. nih.gov Similarly, for diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers showed vastly different affinities and selectivities for opioid receptors, with one isomer being one of the most potent opiates known. nih.gov
These dramatic differences arise because only one enantiomer may be able to achieve the optimal three-point interaction with its chiral binding site, while the other cannot. nih.gov The precise three-dimensional arrangement of the hydroxyl group, the carbonyl oxygen, and the piperidine ring is critical for proper recognition and binding. One enantiomer might place the key 2-hydroxy group in a perfect position to form a hydrogen bond, leading to high potency, whereas its mirror image would place this group in a non-productive or even sterically clashing position. researchgate.net Therefore, the synthesis and biological evaluation of individual (R) and (S) isomers of this compound derivatives are essential for identifying the eutomer (the more active isomer) and understanding the stereo-requirements of the biological target.
The following table illustrates the potential differences that could be observed between the stereoisomers of a hypothetical derivative.
| Stereoisomer | Hypothetical Target Affinity (Ki) | Hypothetical Potency (EC50) | Rationale for Difference |
| (S)-isomer | Low nM | Low nM | The (S)-configuration places the 2-hydroxy group in the optimal position for a critical hydrogen bond interaction with the target protein. nih.gov |
| (R)-isomer | High µM | High µM | The (R)-configuration orients the 2-hydroxy group away from the key binding pocket residue, resulting in a significant loss of affinity and potency. nih.gov |
Pharmacokinetic and Pharmacodynamic Research on 2 Hydroxy N Piperidin 1 Yl Propanamide in Preclinical Models
In Vivo Pharmacokinetics in Animal Models (e.g., Rodent, Non-Rodent Species)
Tissue Distribution Studies
The investigation of a drug candidate's distribution within the body is a critical component of preclinical pharmacokinetic profiling. These studies aim to understand where the compound goes after administration, how much of it reaches various tissues, and whether it accumulates in specific organs. This information is vital for interpreting efficacy and toxicology studies.
Commonly, tissue distribution is assessed in animal models, such as rats or mice, following administration of the test compound. A key technique is quantitative whole-body autoradiography (QWBA), which involves dosing animals with a radiolabeled version of the compound. At various time points, thin sections of the entire animal are taken and exposed to a sensitive imaging plate to visualize the distribution of radioactivity. This provides a comprehensive, albeit qualitative, overview of the compound's localization.
For more quantitative data, tissue dissection studies are performed. In these experiments, individual tissues and organs are collected at predetermined time points after dosing. The concentration of the compound in each tissue is then measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the determination of key parameters such as the tissue-to-plasma concentration ratio, which indicates the relative extent of distribution into a particular tissue.
Table 1: Illustrative Tissue Distribution of 2-hydroxy-N-(piperidin-1-yl)propanamide in Rats (Hypothetical Data)
| Tissue | Concentration (ng/g) at 1 hr | Concentration (ng/g) at 6 hr | Tissue-to-Plasma Ratio at 1 hr |
|---|---|---|---|
| Brain | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available |
Metabolite Identification and Elucidation in Preclinical Samples (e.g., using HRMS, NMR)
The identification and structural elucidation of metabolites are typically performed on samples obtained from in vivo preclinical studies (e.g., plasma, urine, and feces from dosed animals) and in vitro systems (e.g., liver microsomes, hepatocytes). High-resolution mass spectrometry (HRMS) is a primary tool for these investigations, as it can accurately determine the elemental composition of metabolites. Nuclear magnetic resonance (NMR) spectroscopy is often used to definitively determine the chemical structure of significant metabolites, particularly when sufficient quantities can be isolated.
Pharmacodynamic Marker Exploration and Relationship to Exposure in Preclinical Models
Pharmacodynamics (PD) refers to the effects of a drug on the body. A pharmacodynamic marker, or biomarker, is a measurable indicator of a drug's pharmacological effect. Establishing a relationship between the drug's concentration in the body (exposure, a pharmacokinetic parameter) and the response of a PD marker is known as pharmacokinetic/pharmacodynamic (PK/PD) modeling. This is a cornerstone of preclinical development as it helps in understanding the dose-response relationship and in predicting a clinically effective dose.
The choice of a PD marker depends on the therapeutic target of the compound. For example, if a compound is designed to inhibit a specific enzyme, the activity of that enzyme could be used as a PD marker. The relationship between the concentration of the compound in plasma or at the target tissue and the degree of enzyme inhibition would then be investigated.
Drug-Drug Interaction Potential (DDI) from a Mechanistic Perspective (e.g., CYP Inhibition/Induction In Vitro)
Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, potentially leading to adverse effects or loss of efficacy. A major cause of metabolic DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver. nih.gov
In vitro assays are routinely used to assess the DDI potential of a new compound early in development. These assays help to identify which CYP enzymes are responsible for the compound's metabolism and whether the compound can inhibit or induce the activity of these enzymes. nih.gov
CYP Inhibition: To assess inhibitory potential, the test compound is incubated with human liver microsomes or recombinant human CYP enzymes and a known substrate for a specific CYP isoform. nih.gov The ability of the test compound to reduce the formation of the substrate's metabolite is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined. mdpi.com A lower IC50 value indicates a more potent inhibitor. mdpi.com
CYP Induction: The potential for a compound to induce CYP enzymes is typically evaluated using cultured human hepatocytes. bioivt.com The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), after which the expression levels of CYP enzyme mRNA or the activity of the enzymes are measured. An increase in enzyme expression or activity compared to untreated cells indicates induction potential. bioivt.com
Table 2: Illustrative In Vitro CYP450 Interaction Profile for this compound (Hypothetical Data)
| CYP Isoform | Inhibition IC50 (µM) | Induction (Fold Change at 10 µM) |
|---|---|---|
| CYP1A2 | Data not available | Data not available |
| CYP2B6 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
Future Research Directions and Translational Perspectives for 2 Hydroxy N Piperidin 1 Yl Propanamide
Exploration of Novel Therapeutic Applications Based on Preclinical Findings and Mechanistic Insights
The journey from a promising compound to a therapeutic agent is contingent on rigorous preclinical evaluation and a clear understanding of its mechanism of action. For 2-hydroxy-N-(piperidin-1-yl)propanamide, future research will likely focus on a broad range of disease areas where related chemical structures have shown promise. The piperidine (B6355638) nucleus is a common feature in many pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and analgesic agents. researchgate.netijnrd.org Similarly, hydroxypropanamide derivatives have been explored for various medicinal purposes. ontosight.ai
Initial preclinical studies would involve a battery of in vitro and in vivo assays to identify the biological targets of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal initial leads. Subsequent cell-based assays would then be employed to assess its functional activity in a more biologically relevant context.
A critical aspect of this exploration will be to gain mechanistic insights into how the compound exerts its effects. This involves identifying the specific molecular pathways it modulates. For instance, studies could investigate its influence on key signaling cascades implicated in diseases like cancer or neurodegenerative disorders. Understanding these mechanisms is not only crucial for identifying potential therapeutic applications but also for predicting potential side effects and guiding further optimization of the compound's structure.
Development of Advanced Delivery Systems for Research Compounds to Enhance Target Engagement
The efficacy of a therapeutic compound is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Therefore, the development of advanced delivery systems for this compound will be a key area of future research. These systems can improve the compound's solubility, stability, and pharmacokinetic profile, ultimately enhancing its therapeutic index.
Several innovative delivery strategies could be explored. Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, offer the potential for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. mdpi.comyoutube.com For instance, nanoparticles can be engineered to recognize and bind to specific receptors that are overexpressed on cancer cells. The use of piperazine-derived lipid nanoparticles has shown promise for delivering mRNA to immune cells in vivo, a strategy that could be adapted for small molecules like this compound. nih.gov
Furthermore, the development of prodrugs, which are inactive derivatives that are converted to the active compound in the body, could be another viable approach. This strategy can be used to improve oral bioavailability or to achieve sustained release of the compound over time. The synthesis of piperidinyl propanenitrile for the preparation of bioactive films for drug delivery applications highlights the interest in developing novel formulations for piperidine-based compounds. nih.gov
Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
A holistic understanding of the biological effects of this compound can be achieved through the integration of systems biology and various "omics" technologies. nih.govportlandpress.com These approaches provide a comprehensive view of the molecular changes that occur in a biological system upon exposure to the compound.
| Omics Technology | Application in Research of this compound |
| Proteomics | Can be used to identify the direct protein targets of the compound and to characterize its impact on the entire proteome. mdpi.comcreative-proteomics.com Techniques like chemical proteomics can help in the non-selective identification of unknown targets within complex biological matrices. mdpi.com |
| Metabolomics | Can provide insights into the metabolic pathways that are affected by the compound, helping to elucidate its mechanism of action and potential off-target effects. nih.govresearchgate.netnih.govresearchgate.netbiostimulant.com |
| Transcriptomics | Can reveal changes in gene expression profiles in response to the compound, providing a deeper understanding of its cellular effects and identifying potential biomarkers for its activity. nih.govaimed-analytics.comcd-genomics.comresearchgate.net |
Opportunities for Collaborative Academic-Industrial Research and Development
The development of a new therapeutic agent is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies. acs.orgnih.govresearchgate.netdrugbank.com54.209.11drugdiscoveryonline.comhubspotusercontent10.netclarivate.com For this compound, such partnerships could significantly accelerate its journey from the laboratory to the clinic.
Academic researchers can contribute their expertise in basic research, target identification, and mechanistic studies. acs.org They often have access to novel biological models and cutting-edge technologies that can be used to explore the compound's potential. Pharmaceutical companies, on the other hand, bring to the table their extensive experience in drug development, including medicinal chemistry, preclinical and clinical testing, and regulatory affairs. drugbank.com54.209.11
Successful collaborations are often built on a foundation of shared goals, clear communication, and a well-defined intellectual property framework. drugbank.com Models for such partnerships can range from sponsored research agreements to the establishment of joint research centers. drugdiscoveryonline.com These collaborations can foster innovation and provide the necessary resources to overcome the challenges associated with drug discovery and development.
Methodological Innovations in Studying Complex Chemical Biology Interactions and Compound Properties
The study of how small molecules like this compound interact with complex biological systems is constantly evolving, thanks to methodological innovations in chemical biology. numberanalytics.comnih.govfairfield.eduresearchgate.net These new techniques provide researchers with powerful tools to probe the intricate dance between a compound and its biological targets.
Advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to precisely measure the binding affinity and kinetics of the compound with its target proteins. bioscipublisher.com Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information about the compound-target complex, which can guide the design of more potent and selective analogs.
Furthermore, the development of novel chemical probes and labeling techniques allows for the visualization and tracking of the compound within living cells. mdpi.com These methods can provide valuable information about the compound's subcellular localization and its engagement with its targets in a native environment.
Identification of Novel Research Probes and Tool Compounds Based on this compound Scaffold
Beyond its potential as a therapeutic agent, the this compound scaffold could serve as a valuable starting point for the development of novel research probes and tool compounds. pnas.orgbroadinstitute.org These molecules are essential for dissecting complex biological pathways and for validating new drug targets.
By systematically modifying the structure of this compound, medicinal chemists can create a library of analogs with varying potencies and selectivities. These analogs can then be used to probe the structure-activity relationships of the scaffold and to identify key structural features that are required for biological activity. The piperidine scaffold itself is a versatile building block in drug discovery, and its derivatives have been widely explored for various pharmacological activities. researchgate.netnih.govnih.govresearchgate.net
The development of highly selective and potent tool compounds based on this scaffold could have a significant impact on various fields of biomedical research. These compounds could be used to selectively modulate the activity of specific proteins or pathways, allowing researchers to study their roles in health and disease with unprecedented precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
